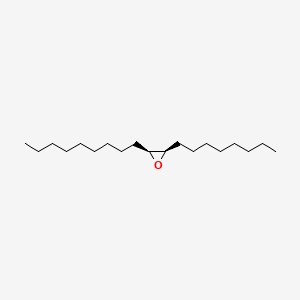
(+/-)-9,10-cis-Epoxy-nonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-9,10-cis-Epoxy-nonadecane is an organic compound characterized by the presence of an epoxide functional group This compound is a chiral molecule, meaning it has non-superimposable mirror images The epoxide group is a three-membered ring consisting of an oxygen atom and two carbon atoms, which makes it highly reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-9,10-cis-Epoxy-nonadecane typically involves the epoxidation of nonadecene. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which reacts with the double bond in nonadecene to form the epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic epoxidation using metal catalysts, such as titanium silicalite, can be employed to achieve higher yields and selectivity. The reaction conditions are optimized to ensure the efficient conversion of nonadecene to the desired epoxide.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-9,10-cis-Epoxy-nonadecane undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(+/-)-9,10-cis-Epoxy-nonadecane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (+/-)-9,10-cis-Epoxy-nonadecane involves the reactivity of the epoxide group. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Epoxyhexane: A smaller epoxide with similar reactivity but different physical properties.
Styrene oxide: An aromatic epoxide with distinct chemical behavior due to the presence of the phenyl group.
Epichlorohydrin: A chlorinated epoxide with applications in polymer production and as a reagent in organic synthesis.
Uniqueness
(+/-)-9,10-cis-Epoxy-nonadecane is unique due to its longer carbon chain and specific stereochemistry This gives it distinct physical and chemical properties compared to smaller or differently substituted epoxides
Propriétés
Formule moléculaire |
C19H38O |
|---|---|
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(2S,3R)-2-nonyl-3-octyloxirane |
InChI |
InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1 |
Clé InChI |
IDEQNIOEFSEJSA-MOPGFXCFSA-N |
SMILES isomérique |
CCCCCCCCC[C@H]1[C@H](O1)CCCCCCCC |
SMILES canonique |
CCCCCCCCCC1C(O1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


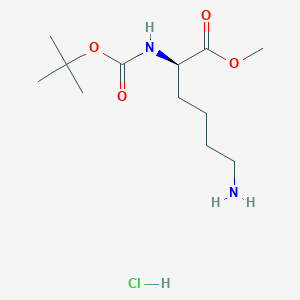
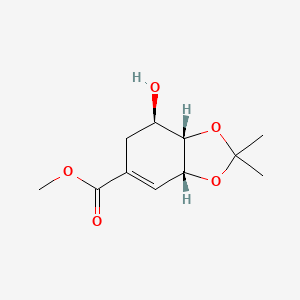

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
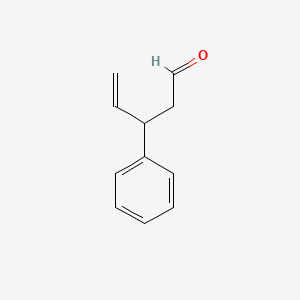
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
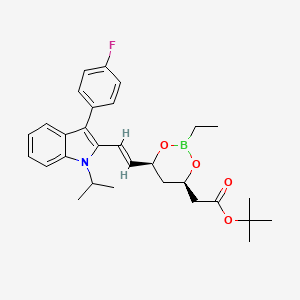
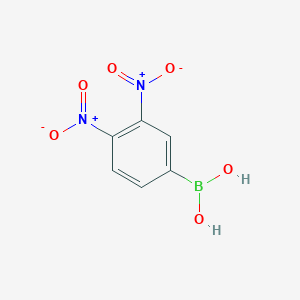
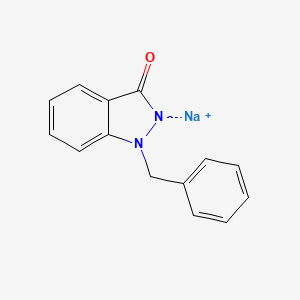
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
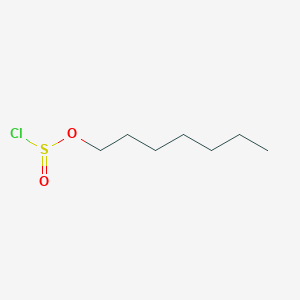
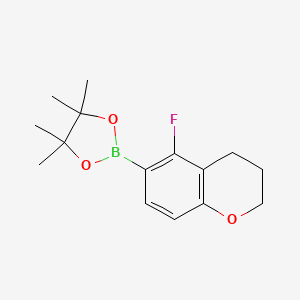
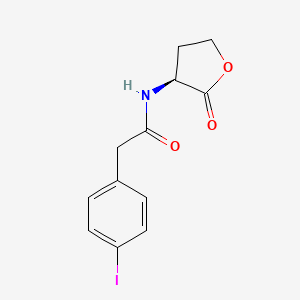
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
